molecular formula C16H34NO7P B3044058 1-Octanoyl-sn-glycero-3-phosphocholine CAS No. 45287-18-1

1-Octanoyl-sn-glycero-3-phosphocholine

Cat. No.: B3044058
CAS No.: 45287-18-1
M. Wt: 383.42 g/mol
InChI Key: ZVPMBHRQDPDKEF-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that plays a crucial role in various biological processes. It is a bioactive lipid found in blood plasma, vascular tissue, and lipoproteins. This compound is known for its involvement in inflammatory responses and atherosclerosis .

Mechanism of Action

Target of Action

1-Octanoyl-sn-glycero-3-phosphocholine, also known as 08:0 Lyso PC, is a type of lysophosphatidylcholine . It is a constituent of blood plasma, vascular tissue, and lipoproteins . It is a bioactive proinflammatory lipid, produced on pathological response .

Mode of Action

this compound is linked to inflammatory diseases and atherosclerosis . It enhances the expression of genes for growth factors and cellular adhesion molecules . It is also a parasympathomimetic acetylcholine precursor which may have a potential for the treatment of Alzheimer’s disease and dementia .

Biochemical Pathways

this compound rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter . It is involved in the synthesis of brain phospholipids .

Pharmacokinetics

It is known that it can form stable bilayers and vesicles, which can encapsulate and deliver drugs to specific targets within the body . As a stabilizer and emulsifier, it can improve the solubility and bioavailability of drugs .

Result of Action

The result of this compound’s action is the enhancement of insulin sensitivity and lipolysis in adipose tissue, which can help resolve local obesity . It also has a significant impact on cognitive function and can be used in research on Alzheimer’s disease and dementia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is usually used as a component of liposome formulations and drug delivery systems . The stability, efficacy, and action of the compound can be affected by the conditions of these systems, such as pH, temperature, and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

1-Octanoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor of the acetylcholine neurotransmitter, rapidly delivering choline to the brain across the blood-brain barrier .

Cellular Effects

This compound influences cell function in several ways. It is linked to inflammatory diseases and atherosclerosis . It enhances the expression of genes for growth factors and cellular adhesion molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the biosynthesis of the acetylcholine neurotransmitter .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a precursor in the biosynthesis of the acetylcholine neurotransmitter .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with octanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through techniques like column chromatography .

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods, where phospholipases are used to hydrolyze phosphatidylcholine, followed by acylation with octanoic acid. This method is preferred due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Octanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Octanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.

    Biology: Plays a role in cell signaling and membrane dynamics.

    Medicine: Investigated for its potential in treating inflammatory diseases and atherosclerosis.

    Industry: Used in the formulation of liposomes for drug delivery systems

Comparison with Similar Compounds

Uniqueness: 1-Octanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length, which influences its interaction with cell membranes and its role in inflammatory processes. Its relatively short chain length compared to other lysophosphatidylcholines allows for distinct biophysical properties and biological activities .

Properties

IUPAC Name

[(2R)-2-hydroxy-3-octanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34NO7P/c1-5-6-7-8-9-10-16(19)22-13-15(18)14-24-25(20,21)23-12-11-17(2,3)4/h15,18H,5-14H2,1-4H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPMBHRQDPDKEF-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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